4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride is a complex organic compound with the molecular formula C10H13ClN4 and a molecular weight of 224.69 g/mol. It is classified under tetraazatricyclo compounds and is known for its unique bicyclic structure which includes multiple nitrogen atoms integrated into its framework. The compound is primarily utilized in scientific research due to its potential applications in pharmacology and material science.
This compound is cataloged under various identifiers including CAS number 1820707-15-0. It is available through chemical suppliers such as AChemBlock and Pharmint, where it is often listed with a purity of 95% . The IUPAC name for this compound reflects its intricate structure, which includes multiple fused rings containing nitrogen atoms.
Methods of Synthesis
The synthesis of 4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride typically involves multi-step organic reactions that may include cyclization and functional group modifications. Specific methods often involve:
Technical Details
The synthesis may utilize various reagents and catalysts to facilitate the reactions while controlling temperature and pH to optimize yields and purity. The exact synthetic pathways can vary significantly depending on the starting materials used.
Structure
The molecular structure of 4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride features a complex arrangement of carbon and nitrogen atoms in a tricyclic configuration:
Data
The chemical structure can be represented using SMILES notation as follows: CC1=NN2C(=C1)N=CC1=C2CCNC1.Cl . This notation provides a concise depiction of the molecular connectivity.
Reactions
The compound can participate in various chemical reactions typical of nitrogen-containing heterocycles:
Technical Details
These reactions often require specific conditions such as controlled temperatures and the presence of solvents or catalysts to proceed efficiently.
The mechanism of action for 4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride is not extensively documented but can be inferred based on its structural properties:
Physical Properties
Chemical Properties
Relevant data regarding melting points or boiling points are not extensively available in the provided sources but are critical for practical applications .
4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride has potential applications in various scientific fields:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: